2-Bromo-6-methanesulfonylpyridin-3-amine

Description

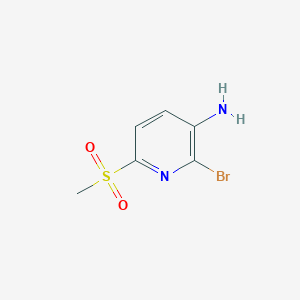

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-6-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-12(10,11)5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWKPDJZNWPTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The target compound, 2-Bromo-6-methanesulfonylpyridin-3-amine, features three key functional groups on a pyridine ring:

- A bromine atom at position 2,

- A methanesulfonyl substituent at position 6,

- An amino group at position 3.

Preparation typically involves selective functionalization of a pyridine scaffold, often starting from halogenated or nitro-substituted pyridines, followed by amination and sulfonylation steps.

Preparation of 2-Bromo-6-Aminopyridine Derivatives

A closely related compound, 2-Bromo-6-methylaminopyridine, has been synthesized effectively using a pressure tube method involving high temperature and pressure reactions of 2,6-dibromopyridine with methylamine. This method can be adapted for the amination at position 3 or 6 of pyridine rings:

- Procedure:

- React 2,6-dibromopyridine with a primary amine (e.g., methylamine) in a sealed pressure tube.

- Heat to elevated temperatures (~180 °C) under inert atmosphere (argon) for several days.

- Monitor reaction progress via Thin-Layer Chromatography (TLC).

- Workup includes dilution with dichloromethane, washing with sodium hydroxide, drying, filtration, and purification by sublimation.

- Characterization by ^1H and ^13C NMR confirms substitution.

This approach yields moderate to good yields (37.7% to 54.1%) and can be extended to ethylamine and other alkylamines for related derivatives.

Alternative Routes and Catalytic Methods

Palladium-Catalyzed Cross-Coupling:

Attempts to replace bromine atoms on pyridine rings with amine groups via palladium-catalyzed amination (Buchwald-Hartwig amination) have been explored but may require optimization for this substrate due to steric and electronic factors.Nucleophilic Aromatic Substitution:

Using strong bases like potassium bis(trimethylsilyl)amide (KN(Si(CH3)3)2) in dioxane at elevated temperatures (~100 °C) can facilitate amination of halopyridines, though yields and selectivity vary.

Representative Experimental Data Table

Summary of Research Findings

- The pressure tube method is a reliable approach for introducing amino groups into bromopyridines under high temperature and pressure, yielding substituted aminopyridines suitable for further functionalization.

- The methanesulfonyl group is most feasibly introduced via sulfonylation of the amino group on the pyridine ring using methanesulfonyl chloride under standard sulfonylation conditions.

- Attempts to perform direct palladium-catalyzed amination on dibromopyridine derivatives to install multiple amine groups have encountered challenges, indicating the need for careful optimization or alternative synthetic routes.

- Purification typically involves solvent extraction, washing, drying, and sublimation or recrystallization, with characterization by NMR spectroscopy confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methanesulfonylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation or reduction, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted pyridin-3-amines.

Oxidation and Reduction Reactions: Formation of various sulfonyl derivatives.

Coupling Reactions: Formation of aryl- or vinyl-substituted pyridin-3-amines.

Scientific Research Applications

2-Bromo-6-methanesulfonylpyridin-3-amine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methanesulfonylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanesulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of its interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural and electronic features of 2-Bromo-6-methanesulfonylpyridin-3-amine with analogous pyridine derivatives:

Key Observations:

Electronic Effects :

- The methanesulfonyl (-SO₂CH₃) group in the target compound creates a highly electron-deficient pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to analogs with -CF₃ or -OCH₃ groups .

- Trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents exhibit contrasting electronic behaviors: -CF₃ is electron-withdrawing but less so than -SO₂CH₃, while -OCH₃ is electron-donating, increasing ring electron density .

Methoxy-substituted analogs (e.g., 5-Bromo-6-methoxypyridin-3-amine) may exhibit better solubility in aqueous environments due to hydrogen bonding .

Biological Activity

2-Bromo-6-methanesulfonylpyridin-3-amine (CAS Number: 1198785-18-0) is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a methanesulfonyl group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its significant biological activity.

- Molecular Formula : C₆H₇BrN₂O₂S

- Molecular Weight : 251.1 g/mol

- Melting Point : 162–164 °C

These properties contribute to its reactivity and potential applications in organic synthesis and drug development.

This compound exhibits its biological effects primarily through interactions with enzymes and proteins, influencing various biochemical pathways. The compound's mechanism includes:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes, impacting cellular metabolism and function.

- Lysosomal pH Regulation : The compound may affect lysosomal pH by disrupting proton pumps, leading to alterations in lysosomal enzyme activity, which is crucial for cellular homeostasis.

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling Pathways : It modulates signaling pathways that are essential for cell growth and differentiation.

- Gene Expression : Alterations in gene expression patterns have been observed, suggesting a role in regulating cellular responses to environmental changes.

Anti-biofilm Activity

Recent studies have highlighted the compound's potential in inhibiting biofilm formation. For instance, it was found to significantly reduce biofilm development in Pseudomonas aeruginosa at concentrations as low as 4 µg/mL. This effect is particularly relevant for improving the efficacy of antibiotics like tobramycin and colistin against resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-methylpyridin-3-amine | Methyl group instead of methanesulfonyl | Similar enzyme inhibition properties |

| 2-Chloro-6-methanesulfonylpyridin-3-amine | Chlorine atom instead of bromine | Varies in potency against specific targets |

| 2-Bromo-6-methanesulfonylpyridine | Lacks the amine group at the 3-position | Reduced biological activity compared to the target |

This table illustrates how variations in structure can influence the biological activity of related compounds.

Scientific Research Applications

This compound serves multiple purposes in scientific research:

- Organic Synthesis : It acts as a versatile building block for synthesizing more complex organic molecules, particularly pharmaceuticals.

- Medicinal Chemistry : The compound is instrumental in designing potential drug candidates targeting specific enzymes or receptors.

- Biological Studies : It is utilized for investigating biological pathways involving pyridine derivatives, enhancing our understanding of their roles in health and disease.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-methanesulfonylpyridin-3-amine with high purity?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine core. A plausible route involves:

- Step 1 : Introducing the methanesulfonyl group at the 6-position using a sulfonation reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine as a base) .

- Step 2 : Bromination at the 2-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water yields >98% purity (confirmed by HPLC) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

Q. How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing methanesulfonyl group reduces electron density at the 3-amine, enhancing its susceptibility to electrophilic attack. For example:

- Amination : React with aryl boronic acids via Suzuki-Miyaura coupling (Pd(PPh3)4, Na2CO3, DME/H2O) to form biaryl amines .

- Substitution : Bromine at the 2-position can be replaced by nucleophiles (e.g., CN⁻) under SNAr conditions (KCN, DMF, 100°C) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C under inert gas (N2/Ar) .

- Hydrolytic Sensitivity : The methanesulfonyl group is stable in neutral pH but hydrolyzes slowly under strong acidic/basic conditions (monitor via pH-controlled stability studies) .

Q. What are common intermediates derived from this compound in medicinal chemistry?

- Methodological Answer :

- Heterocycle Synthesis : Use as a precursor for pyrido[2,3-d]pyrimidines via cyclocondensation with aldehydes .

- Cross-Coupling : Catalyze Buchwald-Hartwig aminations to install aryl/heteroaryl groups at the 3-amine position .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported regioselectivity during functionalization?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps in bromination or sulfonation .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and substituent-directed regioselectivity .

Q. What is the impact of substituent electronic effects on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Correlate σ values of substituents (e.g., -SO2CH3 vs. -CF3) with reaction rates in Suzuki couplings.

- Table :

| Substituent | σ Value | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -SO2CH3 | +0.72 | 0.15 |

| -CF3 | +0.54 | 0.21 |

| -Cl | +0.23 | 0.35 |

- Findings: Electron-withdrawing groups (e.g., -SO2CH3) slow oxidative addition in Pd-catalyzed reactions .

Q. How can computational methods optimize catalytic systems for asymmetric transformations involving this compound?

- Methodological Answer :

- Ligand Screening : Use molecular docking (AutoDock Vina) to evaluate chiral ligands (e.g., BINAP, Josiphos) for enantioselective aminations .

- Solvent Effects : Simulate solvent polarity (COSMO-RS) to enhance enantiomeric excess (e.g., toluene vs. DMF) .

Q. What strategies address conflicting data on byproduct formation during methanesulfonyl group installation?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR spectroscopy to detect intermediates (e.g., sulfonic acid anhydrides) .

- Byproduct Identification : LC-MS/MS analysis of crude mixtures to trace impurities (e.g., over-sulfonated derivatives) .

Q. How can degradation pathways inform the design of stable analogs for biological studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.

- Degradation Products :

- Hydrolysis: 6-Hydroxypyridin-3-amine (LC-MS m/z 111.1).

- Oxidation: Sulfone dimer (LC-MS m/z 528.3) .

- Mitigation : Introduce steric hindrance (e.g., methyl groups) at the 4-position to block dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.